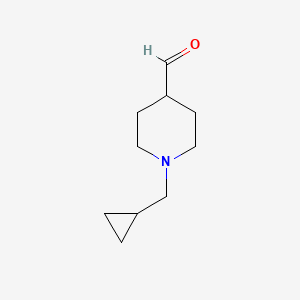

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde

Description

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde is a piperidine derivative featuring a cyclopropylmethyl substituent at the nitrogen atom and a carbaldehyde group at the 4-position of the piperidine ring. Piperidine derivatives are widely explored for their roles in central nervous system (CNS) therapeutics, agrochemicals, and fine chemical synthesis .

Properties

IUPAC Name |

1-(cyclopropylmethyl)piperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-8-10-3-5-11(6-4-10)7-9-1-2-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTAOGCMXISGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250887-24-1 | |

| Record name | 1-(cyclopropylmethyl)piperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)piperidine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of piperidine with cyclopropylmethyl bromide to form 1-(cyclopropylmethyl)piperidine, which is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Pharmacological Comparison: DuP 734

Compound : 1-(Cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)piperidine HBr (DuP 734)

Key Differences :

- DuP 734 includes a 4-fluorophenyl-2-oxoethyl substituent at the 4-position of the piperidine ring, whereas 1-(Cyclopropylmethyl)piperidine-4-carbaldehyde has a carbaldehyde group.

- In vivo studies showed sustained brain binding (up to 4 hours) despite rapid plasma clearance, suggesting strong CNS penetration .

- Pharmacokinetics : The carbaldehyde derivative lacks direct pharmacological data but may exhibit different brain-plasma partitioning due to its aldehyde group, which is more reactive and prone to metabolic oxidation compared to DuP 734’s stable oxoethyl-fluorophenyl moiety.

Table 1: Pharmacological Profiles

Physicochemical Comparison: 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Compound : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Key Differences :

- Substituents: The ethoxycarbonyl and carboxylic acid groups contrast with the cyclopropylmethyl and carbaldehyde groups in the target compound.

- Physicochemical Properties: Log S (Solubility): -2.7 (indicating moderate solubility) . Hydrogen Bonding: Carboxylic acid provides two H-bond donors, enhancing polarity compared to the aldehyde group. Metabolic Stability: The ethoxycarbonyl group may resist hydrolysis better than the aldehyde, which is prone to oxidation or conjugation.

Table 2: Physicochemical Properties

Structural Analogues: 1,1,3-Trimethyl-4-oxopiperidinium Iodide

Compound : 1,1,3-Trimethyl-4-oxopiperidinium iodide

Key Differences :

- Quaternary Ammonium Structure : Enhances water solubility but limits blood-brain barrier (BBB) penetration compared to the neutral cyclopropylmethyl derivative.

- Functional Groups : The oxo group at position 4 is less reactive than a carbaldehyde, reducing metabolic instability but limiting utility in condensation reactions.

Critical Insights and Limitations

- In Vitro vs.

- Synthesis and Stability : The discontinued status of this compound suggests challenges in synthesis or stability, contrasting with more robust analogues like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid .

Biological Activity

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 167.25 g/mol. It is recognized for its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and related research findings.

Structural Information

- Molecular Formula :

- Molecular Weight : 167.25 g/mol

- CAS Number : 1250887-24-1

- SMILES Notation : C1CC1CN2CCC(CC2)C=O

Table of Properties

| Property | Value |

|---|---|

| Molecular Weight | 167.25 g/mol |

| CAS No. | 1250887-24-1 |

| Chemical Structure | 2D Structure |

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins. This interaction may modulate the activity of various enzymes or receptors, influencing cellular processes. The cyclopropylmethyl group contributes to the compound's binding affinity, enhancing its specificity for target molecules.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Drug Development : Investigations are ongoing to explore its potential as a therapeutic agent targeting specific molecular pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity.

Case Studies and Research Findings

While specific literature on this compound is limited, related compounds and studies provide insights into its potential effects:

-

Enzyme Interaction Studies :

- A study on similar piperidine derivatives indicated that modifications to the piperidine ring can significantly affect enzyme binding and inhibition properties.

-

Cellular Assays :

- In vitro assays have shown that compounds with structural similarities exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound may also possess anti-cancer properties.

-

Pharmacokinetic Studies :

- Research on related compounds has demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which may also apply to this compound.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Interaction | Potential inhibition of specific enzymes |

| Cellular Assays | Possible cytotoxic effects on cancer cell lines |

| Pharmacokinetics | Favorable absorption and metabolism characteristics |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(cyclopropylmethyl)piperidine-4-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution or reductive amination. A key intermediate, 1-(cyclopropylmethyl)piperazine, is synthesized by deprotecting tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and extraction . Intermediate purity is confirmed via NMR and mass spectrometry (MS), as demonstrated by distinct NMR peaks for stereoisomers (e.g., δ 0.42–0.10 ppm for cyclopropane protons) .

Q. How can researchers ensure the stability of this compound during storage and reactions?

- Methodological Answer : Stability is influenced by solvent choice and temperature. For example, intermediates like 1-(cyclopropylmethyl)piperazine are stored under inert gas and purified via column chromatography to remove reactive byproducts . Stability studies using HPLC or NMR can detect decomposition (e.g., aldehyde oxidation). Safety data sheets recommend storing aldehydes at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical challenges in this compound derivatives?

- Methodological Answer : Stereochemical control is achieved through chiral catalysts or diastereomeric crystallization. For example, in the synthesis of (1R,4R)- and (1S,4S)-stereoisomers, NaHB(OAc) is used to reduce ketones selectively, yielding distinct diastereomers separable via column chromatography . NMR analysis (e.g., coupling constants ) and chiral HPLC validate stereochemical purity .

Q. How can researchers address contradictory spectroscopic data when characterizing this compound analogs?

- Methodological Answer : Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or impurities. For instance, unexpected peaks in NMR (e.g., δ 7.29–7.10 ppm for aromatic protons in dibenzyl derivatives) should be cross-validated with high-resolution MS and COSY/TOCSY experiments . Computational tools (e.g., density functional theory) can predict spectra to resolve ambiguities .

Q. What experimental parameters optimize the catalytic hydrogenation of this compound intermediates?

- Methodological Answer : Hydrogenation efficiency depends on catalyst loading and pressure. For example, Pd/C (10%) under 1.8 MPa H at 40°C for 24 hours achieves full debenzylation of N,N-dibenzyl derivatives, yielding primary amines with >95% purity. Reaction progress is monitored via TLC or in situ FTIR to detect carbonyl reduction .

Methodological and Safety Considerations

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM, TFA) .

- Spill Management : Neutralize acids/bases with sodium bicarbonate before disposal .

- Waste Disposal : Collect halogenated waste separately per EPA guidelines .

Q. How can researchers validate the biological activity of this compound in vitro?

- Methodological Answer :

- Target Assays : Screen against receptors (e.g., σ-1, NMDA) using radioligand binding assays .

- Dose-Response : Use IC/EC curves (e.g., 1 nM–100 μM range) with triplicate measurements.

- Structural Analog Comparison : Compare with pharmacologically active piperidine derivatives (e.g., 1-benzyl-4-piperidinecarboxaldehyde) to infer SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.